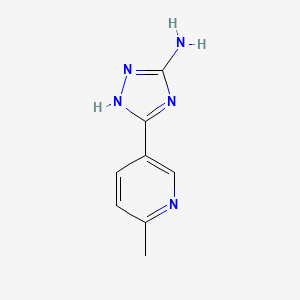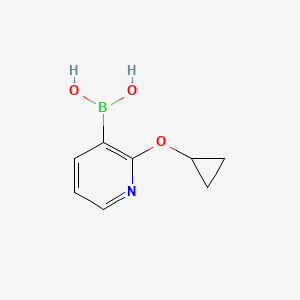
(2-Cyclopropoxypyridin-3-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Cyclopropoxypyridin-3-yl)boronic acid is an organoboron compound that has garnered interest in various fields of research due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring substituted with a cyclopropoxy group. The molecular formula of this compound is C8H10BNO3, and it has a molecular weight of 178.98 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclopropoxypyridin-3-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The general reaction conditions include the use of a palladium catalyst such as Pd(PPh3)4, a base like potassium carbonate, and a solvent such as toluene or ethanol. The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods allow for better control over reaction conditions and can be scaled up for large-scale production . The use of automated systems and advanced purification techniques ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Cyclopropoxypyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or boronate.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions typically involve mild temperatures and neutral to slightly basic pH .
Major Products Formed
The major products formed from these reactions include boronic esters, boronates, and various substituted derivatives of the original compound. These products can be further utilized in various chemical syntheses and applications .
Scientific Research Applications
(2-Cyclopropoxypyridin-3-yl)boronic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (2-Cyclopropoxypyridin-3-yl)boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and sensors . The compound can also participate in redox reactions, influencing cellular redox states and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2-Cyclopropoxypyridin-3-yl)boronic acid include other boronic acids and boronates, such as phenylboronic acid, 4-bromophenylboronic acid, and 2-thienylboronic acid .
Uniqueness
What sets this compound apart is its unique combination of a cyclopropoxy group and a pyridine ring, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in specific synthetic applications and research areas .
Properties
Molecular Formula |
C8H10BNO3 |
|---|---|
Molecular Weight |
178.98 g/mol |
IUPAC Name |
(2-cyclopropyloxypyridin-3-yl)boronic acid |
InChI |
InChI=1S/C8H10BNO3/c11-9(12)7-2-1-5-10-8(7)13-6-3-4-6/h1-2,5-6,11-12H,3-4H2 |
InChI Key |
VGJTVFURDQKBEH-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(N=CC=C1)OC2CC2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


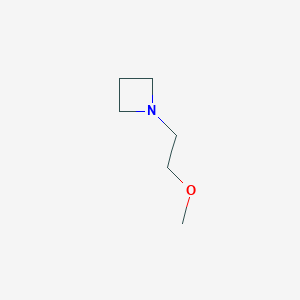
![Benzene, [(3-butenylthio)methyl]-](/img/structure/B13684159.png)
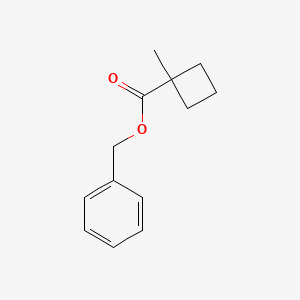
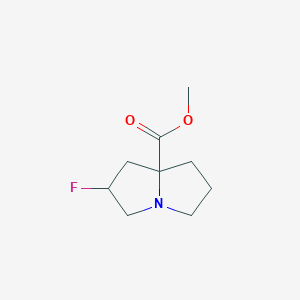

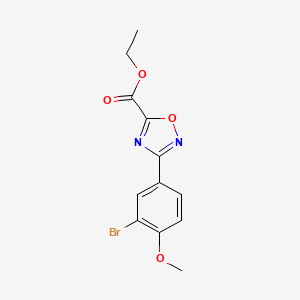
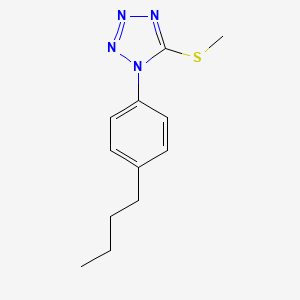
![6,8-Dibromo-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13684196.png)
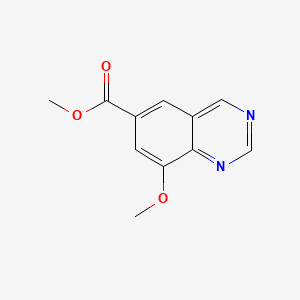
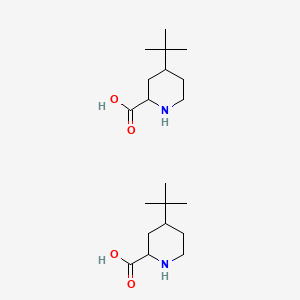
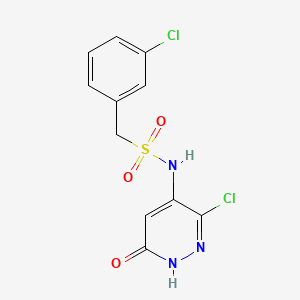
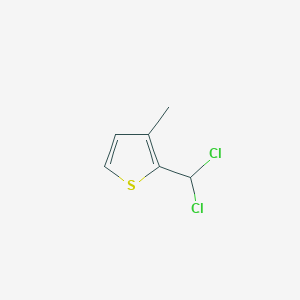
![3-Chloronaphtho[2,3-b]benzofuran](/img/structure/B13684222.png)
